1-(2-Chloro-5-fluorophenyl)propan-2-one
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Overview
Description
1-(2-Chloro-5-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClFO. It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine and fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Chloro-5-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-chloro-5-fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-5-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chloro-5-fluorobenzoic acid.
Reduction: Formation of 1-(2-chloro-5-fluorophenyl)propan-2-ol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-5-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-5-fluorophenyl)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The presence of chlorine and fluorine atoms enhances its reactivity and specificity towards certain pathways.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: Similar structure but lacks halogen substitutions.
1-(2-Chloro-5-(fluoromethyl)phenyl)propan-2-one: Similar structure with an additional fluoromethyl group.
Uniqueness
1-(2-Chloro-5-fluorophenyl)propan-2-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H8ClFO |
---|---|
Molecular Weight |
186.61 g/mol |
IUPAC Name |
1-(2-chloro-5-fluorophenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClFO/c1-6(12)4-7-5-8(11)2-3-9(7)10/h2-3,5H,4H2,1H3 |
InChI Key |
CJPSJVYKVKDSFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)F)Cl |
Origin of Product |
United States |
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